Zopiclone-d4 is classified under the category of hypnotics and sedatives. It is synthesized to provide a stable isotope reference for the quantification of zopiclone in biological samples. The compound is commercially available from various suppliers, including Cerilliant and Sigma-Aldrich, which offer it as a certified reference material .
The synthesis of Zopiclone-d4 involves the incorporation of deuterium atoms into the zopiclone molecule. This process can be achieved through several synthetic routes, including:
The synthesis typically requires careful monitoring to ensure that the final product maintains its structural integrity while achieving the desired level of deuteration .
The molecular structure of Zopiclone-d4 retains the core framework of zopiclone but includes four deuterium atoms. The structural formula can be represented as follows:
Key structural features include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the incorporation of deuterium and to analyze the compound's structure .
Zopiclone-d4 can undergo various chemical reactions similar to its non-deuterated counterpart. These reactions include:
The use of Zopiclone-d4 in analytical methods allows for precise tracking of these reactions in biological samples due to its distinct isotopic signature .
Zopiclone acts primarily on gamma-aminobutyric acid (GABA) receptors in the central nervous system. The mechanism involves:
Studies indicate that Zopiclone-d4 can be utilized in pharmacokinetic studies to understand its metabolism and excretion profiles compared to non-deuterated zopiclone .
Relevant data includes:
Analytical methods such as high-performance liquid chromatography (HPLC) are essential for assessing these properties .
Zopiclone-d4 serves several important roles in scientific research:
Zopiclone-d4 is a deuterated analog of the non-benzodiazepine sedative zopiclone, where four hydrogen atoms are replaced by deuterium at specific sites. Its molecular formula is C₁₇H₁₃D₄ClN₆O₃, with a molecular weight of 392.83–392.84 g/mol [1] [4]. The deuterium atoms are strategically incorporated at the 2,2,6,6-positions of the 4-methylpiperazine ring, minimizing metabolic interference and preserving the core pharmacophore. This labeling pattern ensures minimal alteration to the molecule’s steric and electronic properties while providing a mass shift essential for analytical differentiation. The compound’s IUPAC name is [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,6,6-tetradeuterio-4-methylpiperazine-1-carboxylate [4] [5].
Nuclear Magnetic Resonance (NMR): Zopiclone-d4 exhibits characteristic deuterium-induced shifts in NMR spectra. The signal attenuation at δ 2.5–3.0 ppm confirms deuterium integration at the piperazine methylene groups, correlating with the structure [4].Infrared (IR) Spectroscopy: IR spectra align with the non-deuterated parent compound, showing key absorptions for C=O (1690 cm⁻¹), C=N (1605 cm⁻¹), and C-Cl (1090 cm⁻¹) bonds [4].Mass Spectrometry (MS): LC/MS and GC/MS analyses show a dominant [M+H]⁺ ion at m/z 393.8, with a 4-Da shift from zopiclone (m/z 389.8). Fragmentation patterns include key ions at m/z 245.1 (cleavage at the piperazine-carboxylate bond) and m/z 99.1 (deuterated piperazine fragment) [1] [6].UV-Vis Spectroscopy: An absorption maximum at 304 nm (ε = 16,000 ± 1,500 L·mol⁻¹·cm⁻¹) in methanol confirms chromophore stability [4].
Table 1: Spectroscopic Signatures of Zopiclone-d4
Technique | Key Features | Significance |
---|---|---|
NMR | Loss of signals at δ 2.5–3.0 ppm | Confirms deuterium labeling at piperazine ring |
MS | [M+H]⁺ at m/z 393.8; diagnostic fragments | Quantification via isotope dilution |
UV | λmax 304 nm in methanol | Detection in HPLC-UV methods |
IR | C=O (1690 cm⁻¹), C=N (1605 cm⁻¹) | Structural integrity verification |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1